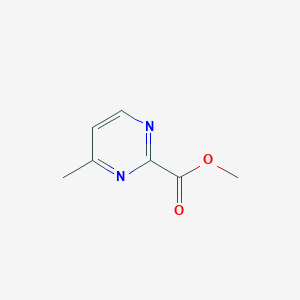
Methyl 4-methylpyrimidine-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 4-methylpyrimidine-2-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.Physical And Chemical Properties Analysis
“Methyl 4-methylpyrimidine-2-carboxylate” is a solid at room temperature. It has a molecular weight of 152.15 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
Methyl 4-methylpyrimidine-2-carboxylate: is utilized in the synthesis of pyrazole derivatives, which are prominent in medicinal chemistry due to their diverse biological activities . Pyrazoles are known for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The compound serves as a precursor in the formation of these derivatives, which are then applied in various therapeutic areas.
Development of Anticancer Agents
The pyrimidine ring found in Methyl 4-methylpyrimidine-2-carboxylate is often incorporated into molecules designed as anticancer agents. The structural motif is common in many drugs and is valued for its ability to interact with biological targets relevant to cancer treatment .
Agricultural Chemical Research
In agriculture, Methyl 4-methylpyrimidine-2-carboxylate can be a key intermediate in the development of novel pesticides or herbicides. Its pyrimidine core is a common structure in compounds that exhibit control over plant growth and pest behavior .
Material Science Applications
This compound’s derivatives are explored in material science for creating new polymers with potential applications in electronics and nanotechnology. The pyrimidine ring can contribute to the thermal stability and electronic properties of these materials .
Antimicrobial and Antifungal Applications
Research into antimicrobial and antifungal agents often involves Methyl 4-methylpyrimidine-2-carboxylate as a starting material. Its derivatives can inhibit the growth of various bacteria and fungi, making it valuable in the development of new treatments .
Synthesis of Heterocyclic Ligands
In coordination chemistry, Methyl 4-methylpyrimidine-2-carboxylate is used to synthesize heterocyclic ligands. These ligands can chelate metal ions, leading to potential applications in catalysis and metal recovery processes .
Pharmaceutical Research
The compound is also significant in pharmaceutical research, where it’s used to create a variety of bioactive molecules. These molecules can have various pharmacological effects, including acting as enzyme inhibitors or receptor modulators .
Biochemical Studies
Lastly, Methyl 4-methylpyrimidine-2-carboxylate is important in biochemical studies, particularly in the investigation of nucleic acid analogs and their interactions with enzymes involved in DNA and RNA synthesis .
Safety and Hazards
“Methyl 4-methylpyrimidine-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
methyl 4-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKRRHHGSAUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665043 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrimidine-2-carboxylate | |
CAS RN |
317334-58-0 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





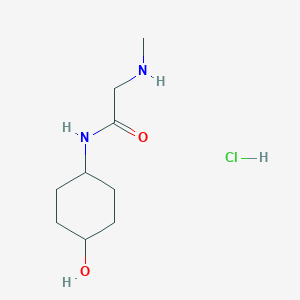
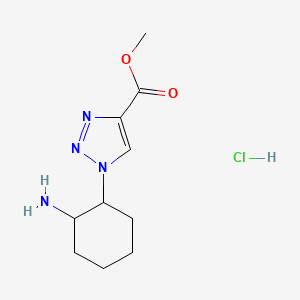
![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
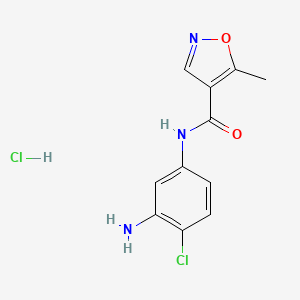


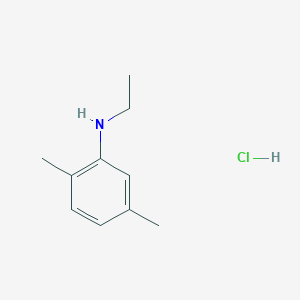
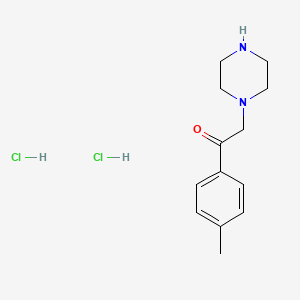
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
